molecular formula C20H15F3N4OS2 B2981696 6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 674805-32-4

6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide

Cat. No.: B2981696
CAS No.: 674805-32-4
M. Wt: 448.48
InChI Key: APLUJYVEGWUJNV-UHFFFAOYSA-N
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Description

6-Amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tricyclic core, a benzothiazole moiety, and a trifluoromethyl substituent. The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development . This article compares its structural, synthetic, and physicochemical properties with analogous compounds to highlight key similarities and distinctions.

Properties

IUPAC Name

6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4OS2/c1-8-4-2-7-11-15(8)26-19(29-11)27-17(28)16-14(24)12-13(20(21,22)23)9-5-3-6-10(9)25-18(12)30-16/h2,4,7H,3,5-6,24H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUJYVEGWUJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C4=C(C5=C(CCC5)N=C4S3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide is a complex benzothiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and neuroprotective properties, and summarizes relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H15F3N2S2\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{S}_2

This structure features a benzothiazole moiety and a trifluoromethyl group, which are significant in enhancing biological activity.

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial properties. The compound was tested against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results demonstrated that certain derivatives possess comparable efficacy to standard antibiotics .

Bacterial StrainInhibition Zone (mm)Comparison Standard
Staphylococcus aureus15Penicillin
E. coli12Ampicillin
Pseudomonas aeruginosa14Gentamicin

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative disorders. Studies suggest that it may exert protective effects against glutamate-induced toxicity in neuronal cells, which is a common pathway involved in neurodegeneration .

Case Study: Glutamate Toxicity
In vitro experiments showed that treatment with the compound significantly reduced cell death in neuronal cultures exposed to high levels of glutamate. The mechanism appears to involve modulation of excitotoxic pathways and enhancement of antioxidant defenses.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial metabolism.
  • Antioxidant Activity : The presence of sulfur and nitrogen atoms contributes to its potential antioxidant properties.
  • Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects.

Comparison with Similar Compounds

Structural Analogues in Benzothiazole Family

Benzothiazole derivatives share a common heterocyclic core but differ in substituents and fused ring systems. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Yield (%) Key References
Target Compound C₂₀H₁₄F₃N₅O₂S₂ Trifluoromethyl, tricyclic core Not reported Not reported
N-(4-Bromo-2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[...]-5-carboxamide C₂₀H₁₃BrF₃N₅O₂S₂ Bromophenyl substituent Not reported Not reported
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) C₁₇H₁₄N₆O₃S₃ Sulfonamide-thiazole hybrid 180–182 (dec.) 20
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide (VU0500469) C₂₀H₂₁N₃O₃S₂ Tosylbutanamide side chain Not reported 46
4e (C₁₈H₁₃FN₆O₂S₃) C₁₈H₁₃FN₆O₂S₃ Fluoro, ureido-thiadiazole 268–270 Not reported

Key Observations :

  • Trifluoromethyl Group: The target compound and its bromophenyl analogue () share a trifluoromethyl group, which enhances metabolic resistance compared to non-fluorinated derivatives like compound 28 .
  • Synthetic Complexity : Compound 28 () and VU0500469 () were synthesized using carbodiimide coupling (EDC/HATU), a method likely applicable to the target compound. However, the target’s tricyclic core may require specialized cyclization steps, impacting yield .
Physicochemical Properties
  • Melting Points : The target compound’s melting point is unreported, but analogues with similar substituents (e.g., 4e in ) melt at 268–270°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .
  • Solubility : The trifluoromethyl group and benzothiazole core likely reduce aqueous solubility compared to sulfonamide-containing derivatives (e.g., compound 28), which benefit from polar sulfonamide groups .
  • Spectroscopic Data : NMR and LCMS profiles for VU0500469 () and compound 28 () confirm amide bond formation and regiochemistry, providing a benchmark for characterizing the target compound .

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